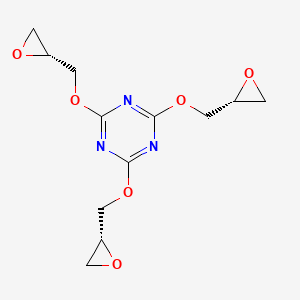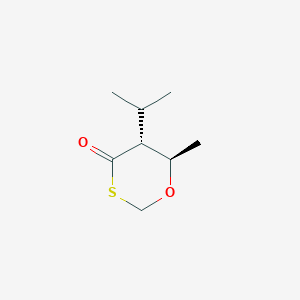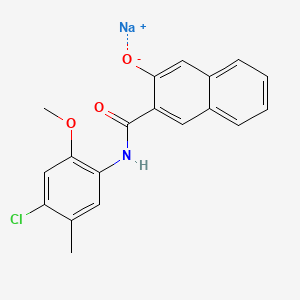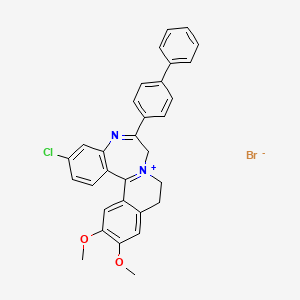![molecular formula C50H34N6 B13782329 5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine is a complex organic compound that features a phenazine core substituted with phenyl benzimidazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine typically involves multi-step organic reactions. One common method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with appropriate benzyl halides in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine can undergo various chemical reactions, including:
Oxidation: The phenazine core can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydro derivatives.
Aplicaciones Científicas De Investigación
5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors
Mecanismo De Acción
The mechanism of action of 5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine involves its interaction with molecular targets through its phenazine and benzimidazole groups. These interactions can affect various biological pathways, including those involved in cell signaling and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl (CN-BPPI): Similar in structure but with different substituents, leading to varied properties.
1H-benzo[d]imidazole derivatives: Share the benzimidazole core but differ in their overall structure and applications.
Uniqueness
5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine is unique due to its combination of phenazine and benzimidazole groups, which confer distinct electronic and structural properties, making it valuable for specific scientific and industrial applications .
Propiedades
Fórmula molecular |
C50H34N6 |
|---|---|
Peso molecular |
718.8 g/mol |
Nombre IUPAC |
5,10-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]phenazine |
InChI |
InChI=1S/C50H34N6/c1-3-15-37(16-4-1)55-43-21-9-7-19-41(43)51-49(55)35-27-31-39(32-28-35)53-45-23-11-13-25-47(45)54(48-26-14-12-24-46(48)53)40-33-29-36(30-34-40)50-52-42-20-8-10-22-44(42)56(50)38-17-5-2-6-18-38/h1-34H |
Clave InChI |
QGTDROVBFXPLJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)N5C6=CC=CC=C6N(C7=CC=CC=C75)C8=CC=C(C=C8)C9=NC1=CC=CC=C1N9C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)
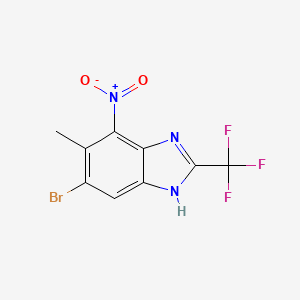
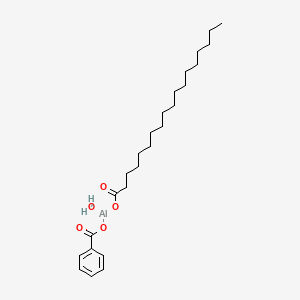

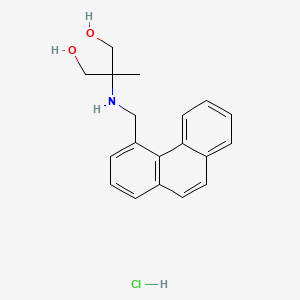
![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)
